molecular formula C30H35N4Na3O17 B12775438 Formadicin B disodium dihydrate CAS No. 104265-79-4

Formadicin B disodium dihydrate

Cat. No.: B12775438
CAS No.: 104265-79-4
M. Wt: 792.6 g/mol
InChI Key: YOGLIMSWBXRJIC-QYGYCOLVSA-K
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Description

Formadicin B disodium dihydrate is a monocyclic β-lactam antibiotic with a formylamino substituent. It is one of the four formadicins (A, B, C, and D) produced by the bacterium Flexibacter alginoliquefaciens sp. nov. YK-49 . This compound is known for its antibacterial activity against certain species of Pseudomonas, Proteus, and Alcaligenes .

Chemical Reactions Analysis

Types of Reactions

Formadicin B disodium dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the β-lactam ring or the formylamino substituent.

    Substitution: Substitution reactions can occur at the formylamino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Formadicin B disodium dihydrate has several scientific research applications:

Properties

CAS No.

104265-79-4

Molecular Formula

C30H35N4Na3O17

Molecular Weight

792.6 g/mol

IUPAC Name

trisodium;(2S,3S,4S,5R,6R)-6-[4-[(R)-[(3R)-3-[[2-[4-(3-amino-3-carboxylatopropoxy)phenyl]-2-formamidoacetyl]amino]-2-oxoazetidin-1-yl]-carboxylatomethyl]phenyl]-3,4,5,6-tetrahydroxyoxane-2-carboxylate;dihydrate

InChI

InChI=1S/C30H34N4O15.3Na.2H2O/c31-17(27(41)42)9-10-48-16-7-3-13(4-8-16)19(32-12-35)25(39)33-18-11-34(26(18)40)20(28(43)44)14-1-5-15(6-2-14)30(47)24(38)22(37)21(36)23(49-30)29(45)46;;;;;/h1-8,12,17-24,36-38,47H,9-11,31H2,(H,32,35)(H,33,39)(H,41,42)(H,43,44)(H,45,46);;;;2*1H2/q;3*+1;;/p-3/t17?,18-,19?,20-,21+,22+,23+,24-,30-;;;;;/m1...../s1

InChI Key

YOGLIMSWBXRJIC-QYGYCOLVSA-K

Isomeric SMILES

C1[C@H](C(=O)N1[C@H](C2=CC=C(C=C2)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)C3(C(C(C(C(O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

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